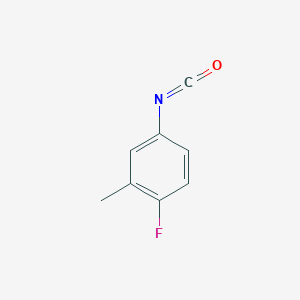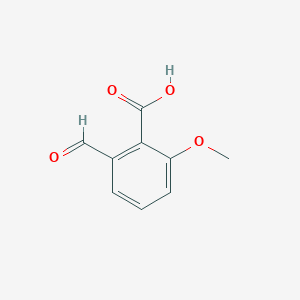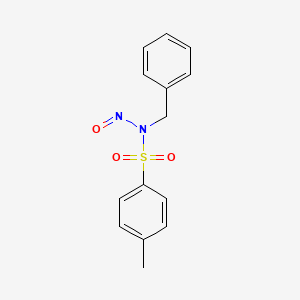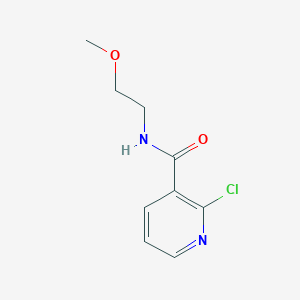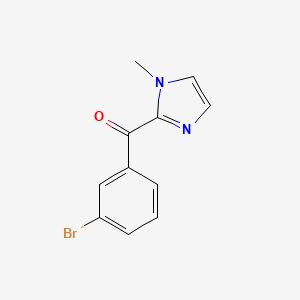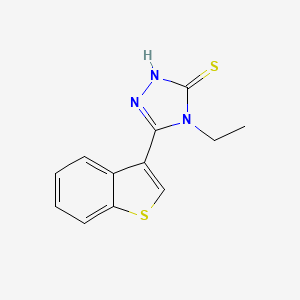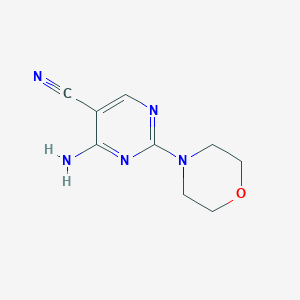
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile (APC) is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry. Pyrimidine derivatives, such as APC, are known to be the core structure in nucleic acids and have been associated with a wide range of biological activities. These activities include serving as adenosine receptor antagonists, kinase inhibitors, and possessing analgesic and anti-inflammatory properties . Morpholine, a component of APC, is a versatile heterocyclic compound used in various industrial applications, including as a solvent and in the synthesis of pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of compounds related to APC has been explored in several studies. One method involves the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, through the use of a Vilsmeier-Haack reagent that protects the amino group during the reaction. This method yields the desired product in up to 74% yield . Another study describes the synthesis of 4-amino-substituted pyrimidines by condensation reactions followed by treatment with secondary amines . Additionally, novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized from respective propenones using guanidine nitrate and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of APC and its derivatives has been characterized using a variety of spectroscopic techniques. For instance, the spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines was performed using melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques help in confirming the structure of the synthesized compounds and in understanding the electronic and spatial configuration of the molecules.
Chemical Reactions Analysis
APC can undergo various chemical reactions to form complexes with different metals. For example, Co(II), Ni(II), Cu(II), and Pd(II) complexes of APC have been synthesized and characterized. The coordination of APC to these metal ions varies, with bidentate bonding through the exocyclic amino and adjacent pyrimidine nitrogen in some cases, and monodentate coordination via a pyrimidine nitrogen in others. The geometry of these complexes ranges from distorted octahedral to square planar .
Physical and Chemical Properties Analysis
The physical and chemical properties of APC and its complexes have been extensively studied. The synthesized metal complexes of APC were characterized using elemental analysis, magnetic susceptibility, mass spectrometry, infrared spectroscopy, UV-Visible spectroscopy, (1)H NMR, electron spin resonance (ESR) spectroscopy, and thermogravimetric analysis (TGA). These studies provide insights into the non-electrolytic nature of the complexes, their geometrical isomers, and the electronic structure. Computational methods such as B3LYP and ω-B97XD geometry optimization have also been employed to predict the most stable isomers of these complexes .
The antimicrobial activity of APC and its metal complexes has been evaluated, revealing that the complexes exhibit more potent antimicrobial properties against various microbial species compared to APC alone . This suggests potential applications of APC and its derivatives in the development of new antimicrobial agents.
科学的研究の応用
Catalyst in Chemical Synthesis
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile has been utilized in various chemical syntheses. For instance, it's used in the synthesis of 4-amino-5-pyrimidinecarbonitriles using ZnO nanoparticles as a catalyst under aqueous conditions, offering advantages like recyclability and remarkable activity (Hekmatshoar et al., 2010). Similarly, CuO microspheres have been employed as a catalyst for synthesizing the same compound, highlighting benefits such as higher yields and mild reaction conditions (Ahmadi et al., 2011).
Anticancer Activity
Research has explored the compound's potential in cancer treatment. A study focused on synthesizing hydrazinopyrimidine-5-carbonitrile derivatives, evaluating their in vitro anticancer activity against various human cancer cell lines. Some compounds showed significant inhibitory effects on cancer cell growth (Cocco et al., 2006).
Antimicrobial Properties
The compound's role in developing antimicrobial agents has been investigated. For instance, a study described the synthesis of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine and related fused heterocycles. These compounds exhibited promising antibacterial and antifungal activities through in vitro screening (Zaki et al., 2020).
Anti-inflammatory Potential
Research into anti-inflammatory agents has involved the synthesis of diaryl substituted 4-amino-5-pyrimidinecarbonitriles. Some of these compounds have shown potent anti-inflammatory activity in tests, with low gastric ulcerogenic effects, indicating potential for therapeutic applications (Kapupara et al., 2010).
作用機序
Target of Action
It is known that similar compounds, such as quinazoline and pyrimidine derivatives, have significant biological activities . They have been found to interact with various targets, including enzymes like phosphodiesterase 4B (PDE4B) .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to various cellular changes . For instance, some pyrimidine derivatives have been found to inhibit PDE4B, an enzyme involved in inflammatory responses .
Biochemical Pathways
For example, inhibition of PDE4B can lead to a decrease in inflammation, as this enzyme plays a crucial role in the inflammatory response .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory activity, likely due to their inhibition of target enzymes like pde4b .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-5-7-6-12-9(13-8(7)11)14-1-3-15-4-2-14/h6H,1-4H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKCFHKBVSIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383239 |
Source


|
| Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile | |
CAS RN |
78318-43-1 |
Source


|
| Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


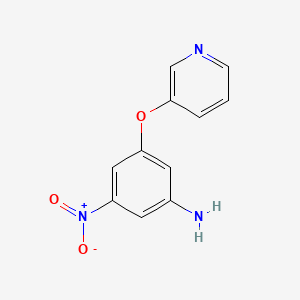
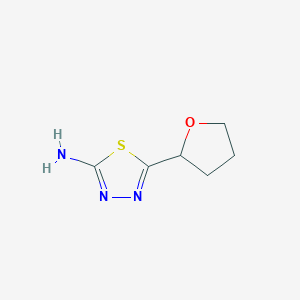
![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)
